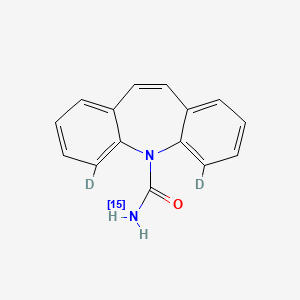
Carbamazepine-d2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamazepine-d2,15N is a deuterated and nitrogen-15 labeled analog of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. The molecular formula of this compound is C15H10D2N15NO, and it has a molecular weight of 239.27 g/mol . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of carbamazepine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine-d2,15N involves the incorporation of deuterium and nitrogen-15 isotopes into the carbamazepine molecule. The general synthetic route includes the following steps:
Nitrogen-15 Labeling: The incorporation of nitrogen-15 is done using nitrogen-15 enriched ammonia or other nitrogen-15 containing reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated and nitrogen-15 enriched reagents.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamazepine-d2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbamazepine-10,11-epoxide.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include carbamazepine-10,11-epoxide, reduced carbamazepine, and various substituted derivatives.
Scientific Research Applications
Carbamazepine-d2,15N has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of carbamazepine.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates.
Drug Development: Used as a reference standard in the development of new anticonvulsant drugs.
Biological Research: Employed in studies related to the effects of isotopic labeling on drug behavior.
Industrial Applications: Used in the quality control and validation of analytical methods for carbamazepine.
Mechanism of Action
Carbamazepine-d2,15N exerts its effects through the same mechanism as carbamazepine. It primarily acts by inhibiting voltage-gated sodium channels, stabilizing hyperexcited nerve membranes, and reducing synaptic transmission. This action helps in controlling seizures and stabilizing mood in patients with bipolar disorder .
Comparison with Similar Compounds
Carbamazepine-d2,15N is compared with other similar compounds such as:
Oxcarbazepine: A structural analog with similar anticonvulsant properties but different metabolic pathways.
Eslicarbazepine Acetate: Another analog with a higher selectivity for the inactivated state of sodium channels.
Carbamazepine-d2: A deuterated analog without nitrogen-15 labeling.
The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed insights into the pharmacokinetics and metabolism of carbamazepine compared to its analogs .
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1 |
InChI Key |
FFGPTBGBLSHEPO-LHPFHNCUSA-N |
Isomeric SMILES |
[2H]C1=C2C(=CC=C1)C=CC3=CC=CC(=C3N2C(=O)[15NH2])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















